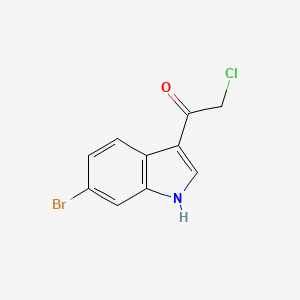

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the indole family Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the following steps:

Starting Material: The synthesis begins with 6-bromoindole as the starting material.

Friedel-Crafts Reaction: The 6-bromoindole undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions.

Coupling Reactions: The bromine atom allows for coupling reactions such as Suzuki-Miyaura and Heck reactions, which can introduce various substituents to the indole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield 1-(6-bromo-1H-indol-3-yl)-2-aminoethan-1-one, while coupling reactions can introduce aryl or vinyl groups to the indole ring.

Scientific Research Applications

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

Organic Synthesis: It is employed in the synthesis of complex organic molecules and natural product analogs.

Material Science: Indole derivatives, including this compound, are explored for their potential use in creating novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indole derivatives are known to interact with enzymes involved in cell signaling pathways, potentially leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

6-Bromo-1H-indol-3-yl acetate: This compound has a similar indole core with a bromine atom at the 6th position but differs in the functional group attached to the indole ring.

2-(6-Bromo-1H-indol-3-yl)acetic acid: Another similar compound with a carboxylic acid group instead of the chloroethanone moiety.

Uniqueness

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one is unique due to the presence of both bromine and chlorine atoms, which allows for diverse chemical modifications and reactions. This dual functionality makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Biological Activity

1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic compound that belongs to the indole family, notable for its unique combination of bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a brominated indole moiety and a chloroethanone functional group, which are essential for its biological activity. The presence of these halogen atoms contributes to the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various pathogens, the compound demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of approximately 16 µg/mL . This activity is particularly relevant given the increasing prevalence of antibiotic-resistant bacteria.

Anticancer Potential

The indole core of this compound is known to modulate signaling pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research. Preliminary studies suggest that derivatives of indole compounds, including this compound, can inhibit cancer cell growth through various mechanisms, including the induction of apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

Binding to Enzymes: The compound may interact with specific enzymes, either inhibiting or activating their functions. This interaction can lead to alterations in metabolic pathways critical for microbial survival or cancer cell proliferation.

Modulation of Receptors: It is believed that the compound can bind to cell surface receptors, influencing cellular signaling pathways. This modulation can affect processes such as cell growth, differentiation, and apoptosis.

Gene Expression Regulation: The compound may also impact gene expression by interacting with transcription factors or other regulatory proteins, further influencing cellular responses .

Research Findings and Case Studies

Recent studies have focused on synthesizing analogues of this compound to explore their biological activities further. For instance:

- A set of derivatives was evaluated for their antibacterial properties, revealing that certain modifications significantly enhanced activity against MRSA while maintaining low cytotoxicity levels .

- Another study highlighted the potential use of indole-based inhibitors as potentiators for enhancing antibiotic effects against resistant bacterial strains, demonstrating the compound's applicability in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 6-bromoindole with chloroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃). Evidence from analogous syntheses shows that using chloroacetonitrile with boron trichloride in toluene under reflux improves regioselectivity for the 3-position of indole . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of indole to acylating agent) and inert conditions (argon atmosphere) to prevent side reactions . Post-reaction quenching with dilute HCl and extraction with chloroform are critical for purity .

Q. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for confirming molecular weight and substitution patterns. The bromo and chloro substituents produce distinct splitting in aromatic proton signals (δ 7.2–8.1 ppm for indole protons). X-ray crystallography using SHELX programs (e.g., SHELXL) is recommended for unambiguous confirmation, especially when synthesizing novel derivatives . For crystalline samples, single-crystal diffraction data collected at low temperature (e.g., 100 K) enhances resolution .

Q. What are the key safety considerations when handling this compound in the laboratory?

- Methodological Answer : While specific GHS hazard data are unavailable , precautionary measures include using fume hoods, nitrile gloves, and eye protection. Thermal instability is a concern—avoid exposure to open flames or static discharge . Storage at 2–8°C in sealed, dark glass containers under nitrogen prevents decomposition . First-aid protocols for accidental exposure prioritize rinsing with copious water (15+ minutes for eye/skin contact) and immediate medical consultation .

Advanced Research Questions

Q. How does the electronic effect of the 6-bromo substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 6 acts as a directing group, facilitating regioselective Suzuki-Miyaura couplings. Computational studies (DFT) suggest that the electron-withdrawing effect of the adjacent chloroacetyl group polarizes the indole ring, enhancing oxidative addition with Pd(0) catalysts. Experimental data show that aryl boronic acids with electron-donating groups (e.g., -OMe) achieve higher yields (75–85%) compared to electron-withdrawing analogs (50–60%) . Screening ligands (e.g., SPhos vs. XPhos) is critical for optimizing turnover .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or integration) often arise from rotameric equilibria of the chloroacetyl group. Variable-temperature NMR (VT-NMR) between 25°C and 60°C can identify dynamic processes. For example, coalescence temperatures near 40°C indicate restricted rotation around the C-Cl bond . Complementary 2D techniques (COSY, NOESY) help assign overlapping signals in complex mixtures .

Q. How can computational modeling predict the compound’s behavior in enzymatic systems (e.g., ketoreductase assays)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with ketoreductases (KREDs). Focus on the chloroacetyl moiety’s electrophilicity, which may bind to NADH-dependent active sites. Evidence from analogous substrates shows that enantioselectivity for (S)-alcohols correlates with hydrophobic pocket dimensions in KREDs . Parameterize force fields using partial charges derived from QM/MM calculations at the B3LYP/6-31G* level .

Properties

Molecular Formula |

C10H7BrClNO |

|---|---|

Molecular Weight |

272.52 g/mol |

IUPAC Name |

1-(6-bromo-1H-indol-3-yl)-2-chloroethanone |

InChI |

InChI=1S/C10H7BrClNO/c11-6-1-2-7-8(10(14)4-12)5-13-9(7)3-6/h1-3,5,13H,4H2 |

InChI Key |

QDIVCLICYPFSFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C(=O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.